

# Spectroscopic Analysis of 3-Benzylxy-1-propanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Benzylxy-1-propanol

Cat. No.: B156065

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **3-Benzylxy-1-propanol**, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **3-Benzylxy-1-propanol** provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3-Benzylxy-1-propanol**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity  | Integration | Assignment                                           |
|------------------------------------|---------------|-------------|------------------------------------------------------|
| 7.39 - 7.27                        | Multiplet     | 5H          | Ar-H                                                 |
| 4.52                               | Singlet       | 2H          | Ph-CH <sub>2</sub> -O                                |
| 3.76                               | Triplet       | 2H          | O-CH <sub>2</sub> -CH <sub>2</sub>                   |
| 3.65                               | Triplet       | 2H          | HO-CH <sub>2</sub> -CH <sub>2</sub>                  |
| 1.91                               | Quintet       | 2H          | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - |
| 1.75                               | Broad Singlet | 1H          | OH                                                   |

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3-Benzyl-1-propanol**

| Chemical Shift ( $\delta$ ) ppm | Assignment                                           |
|---------------------------------|------------------------------------------------------|
| 138.5                           | Ar-C (quaternary)                                    |
| 128.4                           | Ar-CH                                                |
| 127.7                           | Ar-CH                                                |
| 127.6                           | Ar-CH                                                |
| 73.2                            | Ph-CH <sub>2</sub> -O                                |
| 69.8                            | O-CH <sub>2</sub> -CH <sub>2</sub>                   |
| 61.8                            | HO-CH <sub>2</sub> -CH <sub>2</sub>                  |
| 32.1                            | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **3-Benzylxy-1-propanol**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                                       |
|--------------------------------|---------------|--------------------------------------------------|
| 3380                           | Strong, Broad | O-H stretch (alcohol)                            |
| 3030                           | Medium        | C-H stretch (aromatic)                           |
| 2940, 2860                     | Medium        | C-H stretch (aliphatic)                          |
| 1495, 1450                     | Medium        | C=C stretch (aromatic ring)                      |
| 1100                           | Strong        | C-O stretch (ether and alcohol)                  |
| 740, 695                       | Strong        | C-H bend (out-of-plane, monosubstituted benzene) |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **3-benzylxy-1-propanol** would be expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **3-Benzylxy-1-propanol**

| m/z | Relative Intensity (%) | Proposed Fragment                                             |
|-----|------------------------|---------------------------------------------------------------|
| 166 | Low                    | [M] <sup>+</sup> (Molecular Ion)                              |
| 108 | Moderate               | [M - C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup>            |
| 91  | High                   | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |
| 77  | Moderate               | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)    |
| 57  | Moderate               | [C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>                |

## Experimental Protocols

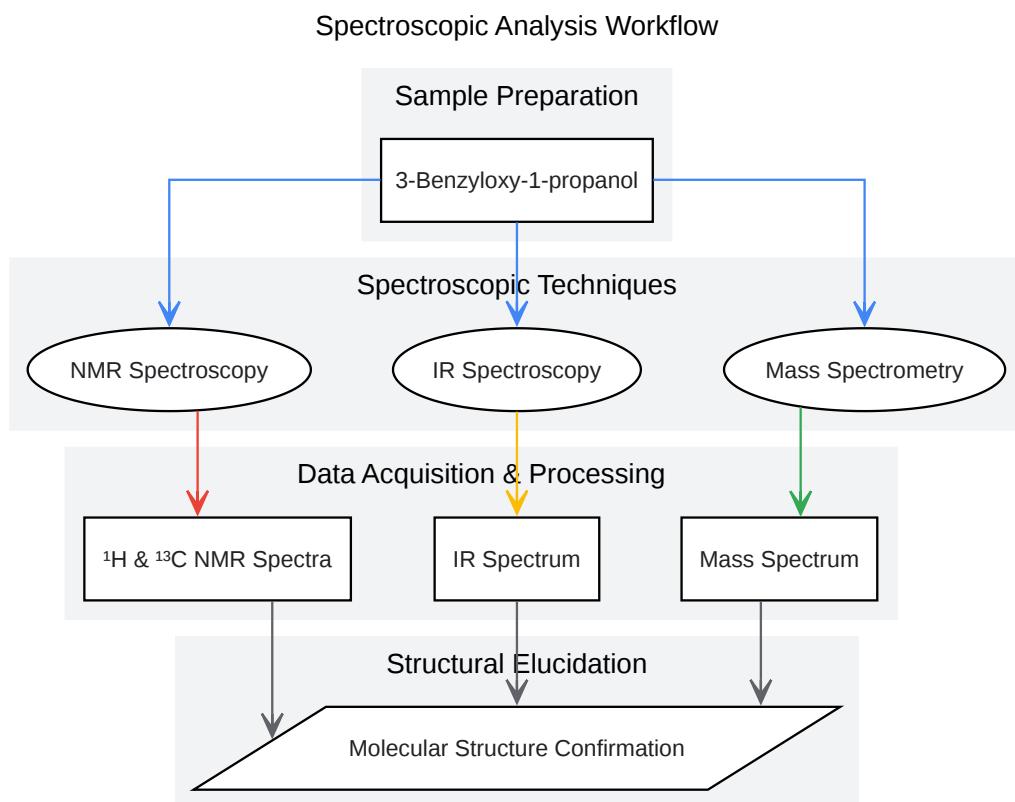
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-benzyloxy-1-propanol** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard NMR spectrometer (e.g., 400 MHz for  $^1\text{H}$ ). For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.

## FT-IR Spectroscopy

- Sample Preparation: As **3-benzyloxy-1-propanol** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Background Spectrum: Record a background spectrum of the clean KBr/NaCl plates.
- Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.


## Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **3-benzyloxy-1-propanol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

- Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Benzylxy-1-propanol**.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the process of spectroscopic data acquisition and structural analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Benzylxy-1-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156065#spectroscopic-data-of-3-benzylxy-1-propanol-nmr-ir-ms\]](https://www.benchchem.com/product/b156065#spectroscopic-data-of-3-benzylxy-1-propanol-nmr-ir-ms)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)